molecular formula C19H19NO5S B2997929 1-ethyl-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 899214-81-4

1-ethyl-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one

Cat. No. B2997929
M. Wt: 373.42
InChI Key: RNNMRJAHDVPHHD-UHFFFAOYSA-N
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Description

1-ethyl-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one, also known as EMIQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic properties. EMIQ has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer activities, making it a promising candidate for the development of novel drugs.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been studied for its synthetic routes and potential as an intermediate in the synthesis of various compounds. For instance, Mizuno et al. (2006) demonstrated the synthesis of metabolites related to TAK-603, utilizing methanesulfonyl as a protective group to enable a simpler synthetic route in high yield, indicating the compound's relevance in synthetic chemistry (Mizuno et al., 2006).

  • Mahadevan et al. (1996) focused on the synthesis of Zinquin ester and Zinquin acid, zinc(II)-specific fluorophores, involving the demethylation of 6-methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline, showcasing the compound's utility in the development of biological probes (Mahadevan et al., 1996).

Antibacterial Applications

  • Hashimoto et al. (2007) reported on the synthesis of a new 2-sulfonylquinolone derivative, highlighting its potential as a broad-spectrum antibacterial agent effective against resistant organisms like MRSA, underlining the compound's significance in medicinal chemistry (Hashimoto et al., 2007).

Green Chemistry and Molecular Structure

  • Alavi et al. (2017) explored green synthesis methods for novel quinoxaline sulfonamides with antibacterial activity, demonstrating the compound's role in environmentally friendly synthetic processes (Alavi et al., 2017).

  • The structural and conformational properties of amide derivatives, including those similar to the compound , were studied by Kalita and Baruah (2010), providing insights into the molecular interactions and geometry influencing the compound's reactivity and stability (Kalita & Baruah, 2010).

properties

IUPAC Name

1-ethyl-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-4-20-12-18(19(21)16-11-14(25-3)7-10-17(16)20)26(22,23)15-8-5-13(24-2)6-9-15/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNMRJAHDVPHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

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